The compound is cataloged under various databases, including PubChem (CID 234887) and Sigma-Aldrich, which provides detailed information regarding its synthesis and applications . The classification of n-Methyl-n-phenylprop-2-enamide as an amide places it in a group of compounds characterized by the presence of a carbonyl group (C=O) directly attached to a nitrogen atom (N), which is further bonded to an alkyl or aryl group.
The synthesis of n-Methyl-n-phenylprop-2-enamide typically involves an N-acylation reaction. One common method utilizes E-cinnamoyl chloride and S-1-aminopropan-2-ol in a two-phase solvent system, such as toluene and potassium carbonate solution. This reaction can yield approximately 79% under optimized conditions .
The molecular structure of n-Methyl-n-phenylprop-2-enamide features a propene backbone with a methyl group and a phenyl group attached to the nitrogen atom. The compound exhibits geometric isomerism due to the presence of a double bond between carbon atoms C2 and C3.
Crystallographic studies reveal that n-Methyl-n-phenylprop-2-enamide crystallizes in multiple conformations, with variations in torsion angles around the nitrogen atom, indicating flexibility in its structure .
n-Methyl-n-phenylprop-2-enamide participates in various chemical reactions typical of amides, including acylation and substitution reactions. It can react with electrophiles due to the nucleophilic nature of the nitrogen atom.
These reactions can be influenced by factors such as solvent choice, temperature, and concentration of reactants.
The mechanism of action for n-Methyl-n-phenylprop-2-enamide primarily revolves around its interactions at the molecular level within biological systems. Its potential anticonvulsant properties suggest it may interact with neurotransmitter systems or ion channels involved in neuronal excitability.
Research indicates that derivatives like this compound may offer therapeutic benefits in conditions such as epilepsy due to their safety profiles observed in preclinical studies .
n-Methyl-n-phenylprop-2-enamide possesses several notable physical and chemical properties:
These properties are critical for understanding how the compound behaves under various conditions and its potential applications.
The applications of n-Methyl-n-phenylprop-2-enamide span several fields:
N-Methyl-N-phenylprop-2-enamide (C₁₀H₁₁NO), also known as N-methyl-N-phenylacrylamide, represents a privileged structural motif in contemporary drug discovery. Characterized by its α,β-unsaturated enamide system featuring an N-methyl-N-phenyl substitution pattern, this scaffold serves as a molecular foundation for diverse bioactive compounds. Its chemical structure integrates three pharmacologically significant elements: a conjugated acrylamide system providing planarity and electron-deficient properties, an N-methyl group influencing lipophilicity and metabolic stability, and an N-phenyl ring enabling π-π stacking interactions with biological targets. This strategic combination creates a versatile template that has demonstrated remarkable adaptability across multiple therapeutic domains. The compound's structural simplicity belies its sophisticated potential, as minor modifications at various positions generate derivatives with markedly different biological profiles. With a molecular weight of 161.20 g/mol and the characteristic enamide configuration, this scaffold occupies a unique chemical space that bridges traditional cinnamamide derivatives and modern enamide-based therapeutics [1] [3] [7].
The N-methyl-N-phenylprop-2-enamide scaffold emerges from two historically significant chemical lineages: cinnamamides and enamides. Traditional cinnamamides, featuring a 3-phenylacrylamide structure, have demonstrated broad bioactivity but often suffer from metabolic instability due to esterase sensitivity and oxidative degradation. Enamides, characterized by their nitrogen-linked double bonds, offer enhanced conformational rigidity and improved resistance to enzymatic hydrolysis. The N-methyl-N-phenylprop-2-enamide scaffold represents a hybrid approach that integrates beneficial properties from both lineages:
MAO-B Inhibition: Structural analogs of N-methyl-N-phenylprop-2-enamide demonstrate exceptional potency as monoamine oxidase B (MAO-B) inhibitors. Derivatives featuring halogen substitutions (Cl, Br) at the meta position of the cinnamoyl phenyl ring exhibit reversible inhibition with IC₅₀ values in the nanomolar range (0.026-0.032 μM). These inhibitors bind competitively within the MAO-B active site, with the enamide system facilitating optimal orientation through π-stacking with FAD and hydrophobic residues .
Anticancer Applications: Patent literature reveals that derivatives incorporating the N-methyl-N-phenylprop-2-enamide core show promising antiproliferative activity against diverse cancer cell lines. Specific modifications, such as introducing 2-aminophenyl substitutions, transform the scaffold into histone deacetylase (HDAC) inhibitors that induce tumor cell apoptosis and suppress metastasis through epigenetic modulation [8].
Antimicrobial Properties: Structural hybrids combining the N-methyl-N-phenylprop-2-enamide scaffold with imidazole rings exhibit potent antibacterial activity against Gram-positive pathogens (e.g., Micrococcus luteus) and antifungal effects against Candida species. The mechanism involves disruption of microbial membrane integrity and inhibition of essential enzymes [4].
Table 1: Bioactive Derivatives Based on the N-Methyl-N-phenylprop-2-enamide Scaffold
Structural Modification | Biological Activity | Potency (IC₅₀/EC₅₀) | Key Structural Features |
---|---|---|---|
3-Chloro substitution | MAO-B inhibition | 0.032 μM | Meta-halogen on cinnamoyl phenyl |
3-Bromo substitution | MAO-B inhibition | 0.026 μM | Increased hydrophobicity |
2-Aminophenyl extension | HDAC inhibition | 30 nM (HDAC1/2) | Chelating group for zinc ion |
Imidazole hybrid | Antibacterial | 5 μg/mL (M. luteus) | Alkyl chain linker to imidazole |
Phenolic derivative | Antioxidant | 85% radical scavenging | Ortho-dihydroxy configuration |
Table 2: Structural Analogs of N-Methyl-N-phenylprop-2-enamide in Medicinal Chemistry
Compound Name | Structure | Molecular Weight | Key Therapeutic Application |
---|---|---|---|
N,3-Diphenylprop-2-enamide | Phenyl at C3 | 223.26 g/mol | MAO-B inhibition |
N-Phenylmethacrylamide | No phenyl at C3 | 161.20 g/mol | Chemical intermediate |
(E)-N-(hydroxymethyl)-N-methyl-3-phenyl-2-propenamide | Hydroxymethyl extension | 191.23 g/mol | HDAC inhibition precursor |
N,N′-(1,4-phenylene)bis{N′-[1-(tert-butoxycarbonyl)indol-3-yl]methyl(urea)} | Bis-indole derivative | 652.72 g/mol | Anticancer (lung) |
1-Acyloxy indole compounds | Indole-acrylamide hybrid | Varies | Antimicrobial |
The strategic importance of the N-methyl-N-phenylprop-2-enamide scaffold in drug design stems from its unique physicochemical properties and structural versatility:
Electron-Deficient Alkene System: The acrylamide's conjugated system serves as a Michael acceptor for nucleophilic attack by biological thiols, enabling covalent targeting of cysteine residues in enzymes. This property underlies the scaffold's mechanism in irreversible enzyme inhibitors while maintaining selectivity through steric constraints imposed by the N-phenyl group [8].
Conformational Flexibility: The partial single-bond character of the C-N bond allows rotation between the carbonyl and N-phenyl ring, enabling adaptation to diverse binding pockets. Molecular modeling studies reveal that bioactive conformations vary significantly between targets—extended configurations for MAO-B inhibition versus folded arrangements for HDAC binding [9].
Synthetic Accessibility: The scaffold can be efficiently synthesized (75-92% yield) through carbodiimide-mediated coupling of substituted cinnamic acids with N-methylaniline under mild conditions. This synthetic versatility facilitates rapid generation of analog libraries for structure-activity relationship studies [6].
Structure-Activity Relationship (SAR) Insights:
Table 3: Structure-Activity Relationship of N-Methyl-N-phenylprop-2-enamide Modifications
Modification Site | Structural Variation | Effect on Bioactivity | Impact on Physicochemical Properties |
---|---|---|---|
N-Methyl group | Demethylation | ↓ Metabolic stability, ↑ clearance | ↑ Polarity, ↓ log P |
C3-Phenyl ring | Meta-halogenation | ↑↑ MAO-B inhibition | ↑ Lipophilicity, ↓ Solubility |
Alkenyl linker | Z-isomerization | ↓↓ Potency (50-100x) | Altered dipole moment |
Carbonyl oxygen | Thioamide substitution | ↓ Target affinity | ↑ Metabolic stability |
N-Phenyl ring | Ortho-hydroxylation | ↑ Antioxidant capacity | ↑ Hydrogen bonding potential |
Despite promising developments, several research challenges and opportunities surround the N-methyl-N-phenylprop-2-enamide scaffold:
Mechanistic Elucidation: While MAO-B inhibition is well-documented, the precise binding orientation within the enzyme's FAD-containing active site requires high-resolution crystallographic validation. Molecular dynamics simulations suggest that the enamide carbonyl interacts with Tyr398 and Tyr435, but experimental confirmation is lacking .
Resistance Mechanisms: Cancer cells frequently develop resistance to enamide-based HDAC inhibitors through overexpression of efflux transporters. Research should identify structural modifications that bypass common resistance mechanisms while maintaining target specificity [8].
In Vivo Translation: Most potency data originate from in vitro models. The scaffold's pharmacokinetic profile—including blood-brain barrier penetration for neuroactive derivatives—remains underexplored. Formulation approaches to address solubility limitations (<1 mg/mL in water) are needed [6] [9].
Structural Diversity: Current exploration focuses predominantly on phenyl ring substitutions. Significant opportunities exist in exploring heterocyclic replacements for the N-phenyl ring and investigating alternative substituents at the acrylamide β-position [4] [10].
Target Expansion: Preliminary evidence suggests potential applications in neurodegenerative disorders beyond Parkinson's disease. The scaffold's ability to modulate protein aggregation in Alzheimer's models warrants investigation .
Synthetic Methodology: Existing routes depend on carbodiimide coupling, which presents scalability challenges. Development of sustainable catalytic methods (e.g., photocatalytic amidation) would facilitate large-scale production of novel analogs [10].
Addressing these knowledge gaps will require multidisciplinary collaboration between synthetic chemists, structural biologists, and pharmacologists to fully exploit the therapeutic potential of this versatile molecular framework. Future research should prioritize expanding the structural diversity beyond traditional substitution patterns while establishing robust in vivo efficacy models for lead optimization.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2